molecular formula C5H6F3N3 B177733 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 149978-42-7

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No. B177733
M. Wt: 165.12 g/mol
InChI Key: XIVVMPWSYHAGFP-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Using the procedure described in Example 161A Step 3, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.83 g, 10 mmol) and methylhydrazine sulfate (1.586 g, 11 mmol) were reacted and the crude product purified by silica gel chromatography (with 0-10% EtOAc/CH2Cl2 as eluants) to afford 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as solid (0.381 g, 23%). 1H NMR (300 MHz, CDCl3) δ 5.94 (s, 1H), 3.78 (s, 3H), 3.67 (br, 2H); LC-MS (ESI) m/z 166 (M+H)+.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.586 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/OCC)=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].S(O)(O)(=O)=O.[CH3:18][NH:19][NH2:20]>>[CH3:18][N:19]1[C:4]([C:5]([F:8])([F:7])[F:6])=[CH:3][C:2]([NH2:1])=[N:20]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
N\C(=C/C(C(F)(F)F)=O)\OCC
Step Two
Name
Quantity
1.586 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
CUSTOM
Type
CUSTOM
Details
the crude product purified by silica gel chromatography (with 0-10% EtOAc/CH2Cl2 as eluants)

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.381 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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